molecular formula C15H10Cl2N4OS B11975679 N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-99-2

N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975679
CAS No.: 303106-99-2
M. Wt: 365.2 g/mol
InChI Key: IWWVMKMGUGGVLY-QGMBQPNBSA-N
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Description

N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can lead to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with various substituents. Examples include:

  • N’-(4-Methylbenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Methoxybenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Nitrobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and thienyl groups may impart unique properties, such as enhanced stability, specific binding affinity, or distinct electronic characteristics.

Properties

CAS No.

303106-99-2

Molecular Formula

C15H10Cl2N4OS

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10Cl2N4OS/c16-10-3-1-9(2-4-10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+

InChI Key

IWWVMKMGUGGVLY-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl

Origin of Product

United States

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